3-Methyl-4-(2-nitrophenyl)but-3-en-2-one
Description
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one is a nitro-substituted α,β-unsaturated ketone characterized by a methyl group at the 3-position and a 2-nitrophenyl group at the 4-position of the butenone backbone. Studies using induced pluripotent stem cell (iPSC)-derived neuronal models of Alzheimer’s disease (AD) have shown that structural analogs of this compound, such as NC009-1, reduce amyloid-β (Aβ) aggregation, normalize tau phosphorylation, and improve neurite outgrowth . The ortho-nitro substituent and α,β-unsaturated ketone moiety are critical for its bioactivity, likely influencing electron distribution and molecular interactions.
Properties
CAS No. |
62322-74-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-4-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-7H,1-2H3 |
InChI Key |
JHIHHOCJUJJWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one typically involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-(2-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The compound may also act as an electrophile, participating in reactions with nucleophilic sites in biological systems.
Comparison with Similar Compounds
The structural and functional properties of 3-methyl-4-(2-nitrophenyl)but-3-en-2-one can be contextualized by comparing it to analogs with varying substituents or backbone modifications. Below is a detailed analysis supported by experimental
Structural Analogs with Nitrophenyl Substituents
4-(4-Nitrophenyl)but-3-en-2-one
- Structure : Differs in the position of the nitro group (para instead of ortho on the phenyl ring).
- Key Properties: Exhibits strong nonlinear optical (NLO) properties, as demonstrated by Z-scan analysis in ethyl acetate solutions. The para-nitro group enhances intramolecular charge transfer, making it suitable for photonic applications .
- Comparison : The para-nitro isomer lacks the steric hindrance and electronic effects imposed by the ortho-nitro group in the target compound, which may explain its divergent applications (optical vs. biological).
NC009-1 (3-((1H-Indole-3-yl)methyl)-4-(2-nitrophenyl)but-3-en-2-one)
- Structure : Incorporates an indole-methyl group at the 3-position alongside the ortho-nitro phenyl group.
- Key Properties: Demonstrates significant neuroprotective effects in AD models, including reduced Aβ aggregation, normalized tau phosphorylation, and improved neurite outgrowth in iPSC-derived neurons . The indole moiety enhances bioavailability and blood-brain barrier (BBB) permeability, critical for central nervous system targeting .
- Comparison : The addition of the indole group amplifies biological activity compared to the parent compound, highlighting the importance of substituent-driven pharmacokinetics.
Analogs with Non-Nitro Aromatic Substituents
(E)-4-Phenylbut-3-en-2-one
- Structure : Lacks nitro substituents, featuring a simple phenyl group.
- Key Properties :
- Comparison : The absence of electron-withdrawing nitro groups reduces chemical reactivity and biological activity, underscoring the nitro group’s role in enhancing electrophilicity and intermolecular interactions.
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one
- Structure: Substitutes the nitro group with a dimethylamino (electron-donating) group at the para position.
- Key Properties: Displays NLO properties but with reversed charge-transfer dynamics compared to nitro-substituted analogs due to the electron-donating nature of the dimethylamino group .
- Comparison: Illustrates how electronic effects (donor vs. acceptor substituents) modulate optical and electronic behaviors in butenone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
